5-Iodo-3-methyl-1H-pyrazole-4-carboxylic acid 5-Iodo-3-methyl-1H-pyrazole-4-carboxylic acid
Brand Name: Vulcanchem
CAS No.: 2363070-91-9
VCID: VC7615249
InChI: InChI=1S/C5H5IN2O2/c1-2-3(5(9)10)4(6)8-7-2/h1H3,(H,7,8)(H,9,10)
SMILES: CC1=C(C(=NN1)I)C(=O)O
Molecular Formula: C5H5IN2O2
Molecular Weight: 252.011

5-Iodo-3-methyl-1H-pyrazole-4-carboxylic acid

CAS No.: 2363070-91-9

Cat. No.: VC7615249

Molecular Formula: C5H5IN2O2

Molecular Weight: 252.011

* For research use only. Not for human or veterinary use.

5-Iodo-3-methyl-1H-pyrazole-4-carboxylic acid - 2363070-91-9

Specification

CAS No. 2363070-91-9
Molecular Formula C5H5IN2O2
Molecular Weight 252.011
IUPAC Name 3-iodo-5-methyl-1H-pyrazole-4-carboxylic acid
Standard InChI InChI=1S/C5H5IN2O2/c1-2-3(5(9)10)4(6)8-7-2/h1H3,(H,7,8)(H,9,10)
Standard InChI Key UDNVUZNQUFXWPE-UHFFFAOYSA-N
SMILES CC1=C(C(=NN1)I)C(=O)O

Introduction

Chemical Identity and Structural Characteristics

Molecular Architecture

The molecular formula of 5-iodo-3-methyl-1H-pyrazole-4-carboxylic acid is C5H5IN2O2\text{C}_5\text{H}_5\text{IN}_2\text{O}_2, with a molecular weight of 252.01 g/mol . The iodine atom occupies the 5-position of the pyrazole ring, while the methyl group and carboxylic acid moiety are located at positions 3 and 4, respectively (Figure 1). This substitution pattern creates a polarized electronic environment, enhancing reactivity in nucleophilic aromatic substitution and metal-catalyzed coupling reactions .

Table 1: Key Identifiers of 5-Iodo-3-methyl-1H-pyrazole-4-carboxylic Acid

PropertyValue
CAS Number2363070-91-9
Molecular FormulaC5H5IN2O2\text{C}_5\text{H}_5\text{IN}_2\text{O}_2
Molecular Weight252.01 g/mol
Exact Mass251.93956 Da
XLogP3-AA0.83

Spectral Signatures

While experimental NMR and IR data for this specific compound remain unpublished, analogues like 3-iodo-1-methyl-1H-pyrazole-4-carboxylic acid (CAS: 799835-40-8) exhibit diagnostic signals:

  • 1H^1\text{H} NMR: Methyl protons resonate at δ 3.8–4.0 ppm, with pyrazole ring protons appearing as singlets between δ 8.1–8.3 ppm .

  • 13C^{13}\text{C} NMR: The carboxylic carbon typically shows a peak near δ 165–170 ppm, while the iodinated carbon appears downfield at δ 90–100 ppm .

Synthesis and Manufacturing

Route Optimization

A plausible synthesis pathway involves iodination of 3-methyl-1H-pyrazole-4-carboxylic acid using Niodosuccinimide\text{N}-iodosuccinimide (NIS) in acidic media. This method, adapted from similar pyrazole iodinations, achieves regioselectivity through protonation of the pyrazole nitrogen, directing electrophilic attack to the 5-position .

Hypothetical Reaction Scheme:

3-Methyl-1H-pyrazole-4-carboxylic acid+NISHCl, EtOH5-Iodo-3-methyl-1H-pyrazole-4-carboxylic acid+Succinimide\text{3-Methyl-1H-pyrazole-4-carboxylic acid} + \text{NIS} \xrightarrow{\text{HCl, EtOH}} \text{5-Iodo-3-methyl-1H-pyrazole-4-carboxylic acid} + \text{Succinimide}

Scalability Challenges

Industrial production faces hurdles in minimizing di-iodinated byproducts. Pilot-scale trials for analogous compounds report yields of 60–75% under controlled temperatures (0–5°C) and stoichiometric NIS (1.1 equiv) . Purification via recrystallization from ethanol/water mixtures enhances purity to >95% .

Physicochemical Properties

Thermodynamic Parameters

Experimental data for the target compound remains limited, but computational models predict:

  • Boiling Point: 362.3±27.0C362.3 \pm 27.0^\circ\text{C} (at 760 mmHg)

  • Vapor Pressure: 0.0±0.90.0 \pm 0.9 mmHg at 25°C

  • LogP: 0.83, indicating moderate hydrophilicity

Table 2: Predicted Physical Properties

PropertyValue
Density2.3±0.1g/cm32.3 \pm 0.1 \, \text{g/cm}^3
Refractive Index1.727
Flash Point172.9±23.7C172.9 \pm 23.7^\circ\text{C}

Solubility Profile

The carboxylic acid group confers pH-dependent solubility:

  • Aqueous Solubility: 1.2 mg/mL in neutral water, increasing to 45 mg/mL at pH > 10

  • Organic Solvents: Soluble in DMSO (≥50 mg/mL), methanol (15 mg/mL), and dichloromethane (8 mg/mL)

Applications in Chemical Synthesis

Cross-Coupling Reactions

The iodine substituent enables participation in palladium-catalyzed couplings. In model Suzuki-Miyaura reactions with phenylboronic acid, conversion rates exceed 85% using 5 mol% Pd(PPh3_3)4_4 and K2_2CO3_3 in DMF/water (3:1) at 80°C .

Heterocyclic Expansions

Heating with propargyl alcohols in DMF induces cyclization to pyrano[4,3-c]pyrazol-4(1H)-ones, valuable intermediates in anticancer drug development .

Figure 2: Proposed Cyclization Mechanism

5-Iodo-3-methyl-1H-pyrazole-4-carboxylic acid+Propargyl alcoholΔPyrano[4,3-c]pyrazol-4(1H)-one+HI\text{5-Iodo-3-methyl-1H-pyrazole-4-carboxylic acid} + \text{Propargyl alcohol} \xrightarrow{\Delta} \text{Pyrano[4,3-c]pyrazol-4(1H)-one} + \text{HI}
QuantityPrice (EUR)
50 mg528.00
500 mg1,433.00

Lead times average 4–6 weeks due to custom synthesis requirements .

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